molecular formula C16H21N3O2S B7633908 1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine

1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine

Cat. No. B7633908
M. Wt: 319.4 g/mol
InChI Key: JIAFCCIHZBHYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique structure and properties.

Mechanism of Action

The exact mechanism of action of 1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine is not fully understood; however, it is believed to act through the inhibition of various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and have been implicated in cancer progression.
Biochemical and Physiological Effects:
1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine in lab experiments is its unique structure and properties, which make it an attractive candidate for further research in drug discovery. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can also limit its use in lab experiments.

Future Directions

There are several future directions for research on 1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine. One potential direction is to further explore its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another potential direction is to investigate its mechanism of action in more detail to better understand its therapeutic potential. Additionally, further research is needed to optimize the synthesis of this compound and improve its purity and yield.

Synthesis Methods

The synthesis of 1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine can be achieved through a multi-step process that involves the reaction of 4-ethylsulfonylphenylhydrazine with 1-bromo-3-chloropropane followed by cyclization with piperidine. The yield of this method is generally high, and the purity of the product can be improved through various purification techniques such as column chromatography.

Scientific Research Applications

1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. Its unique structure and properties make it an attractive candidate for further research in drug discovery.

properties

IUPAC Name

1-(4-ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-2-22(20,21)16-8-6-14(7-9-16)18-11-3-5-15(13-18)19-12-4-10-17-19/h4,6-10,12,15H,2-3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAFCCIHZBHYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylsulfonylphenyl)-3-pyrazol-1-ylpiperidine

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